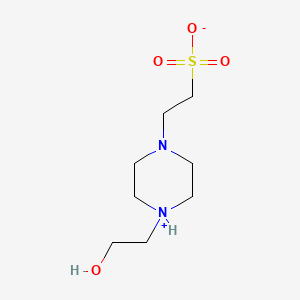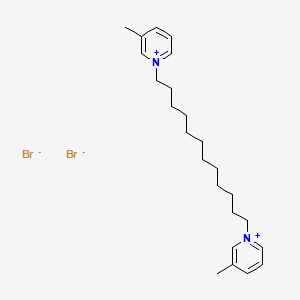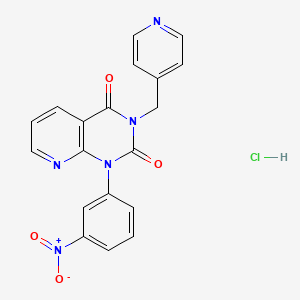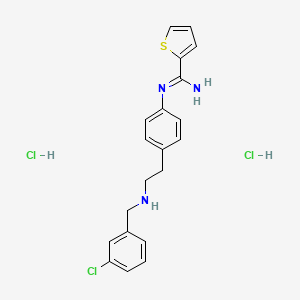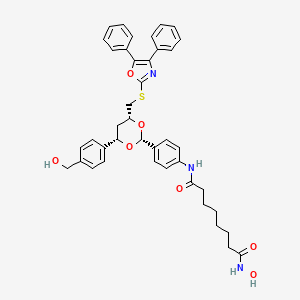![molecular formula C61H75N11O10 B1663766 (2S)-6-氨基-N-[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-氨基-3-羟基-1-氧代丁-2-基]氨基]-1-氧代-3-苯基丙-2-基]氨基]-3-羟基-1-氧代丁-2-基]-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-氨基-3-苯基丙酰]氨基]-3-苯基丙酰]氨基]-3-苯基丙酰]氨基]-3-(1H-吲哚-3-基)丙酰]氨基]己酰胺 CAS No. 133073-82-2](/img/structure/B1663766.png)
(2S)-6-氨基-N-[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-氨基-3-羟基-1-氧代丁-2-基]氨基]-1-氧代-3-苯基丙-2-基]氨基]-3-羟基-1-氧代丁-2-基]-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-氨基-3-苯基丙酰]氨基]-3-苯基丙酰]氨基]-3-苯基丙酰]氨基]-3-(1H-吲哚-3-基)丙酰]氨基]己酰胺
描述
Selective somatostatin (sst5) receptor 5 agonist (Ki values are 7.3 (sst5), 13.5 (sst2), 31.3 (sst1) and 141 nM (sst4)). Role in gastrointestinal and neuroendocrine systems. Active in vivo.
科学研究应用
合成和在杀菌剂开发中的应用
已合成类似于所讨论化合物的氨基酸衍生物,用于在杀菌剂开发中的潜在应用。例如,田等 (2021) 使用天然和非天然氨基酸合成了新型氨基酸衍生物,发现这些化合物对辣椒疫霉(一种重要的植物病原体)表现出优异的活性。这表明在开发新型杀菌剂中具有潜在应用 (田、高、彭、张、赵和刘,2021)。
杀菌应用
Zadrazilova 等 (2015) 对类似化合物进行的研究显示出对耐甲氧西林金黄色葡萄球菌 (MRSA)(在医疗环境中受到广泛关注)的有希望的杀菌活性。他们的工作重点是取代的苯甲酰胺,表明此类化合物在抗生素开发中具有更广泛的潜力 (Zadrazilova、Pospíšilová、Pauk、Imramovský、Vinšová、Čížek 和 Jampílek,2015)。
用于抗真菌应用的计算分析
Flores-Holguín 等 (2019) 利用概念密度泛函理论来研究类似于查询化合物的肽的化学反应性。他们的发现有助于理解抗真菌肽的分子特性,这对药物设计过程至关重要 (Flores-Holguín、Frau 和 Glossman-Mitnik,2019)。
光学活性氨基酸合成
对光学活性氨基酸合成的研究,例如 Shiraiwa 等 (2003) 的工作,对药物和生物活性化合物的生产具有重要意义。这些研究表明如何在复杂分子中实现特定的立体化学 (Shiraiwa、Saijoh、Suzuki、Yoshida、Nishimura 和 Nagasawa,2003)。
抗分枝杆菌活性
Moreth 等 (2014) 合成了羟乙基磺酰胺的衍生物以评估其抗分枝杆菌活性,这揭示了类似化合物在治疗结核病中的潜力 (Moreth、Gomes、Lourenço、Soares、Rocha、Kaiser、de Souza、Wardell 和 Wardell,2014)。
属性
IUPAC Name |
(2S)-6-amino-N-[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C61H75N11O10/c1-37(73)52(54(64)75)71-60(81)50(34-42-25-13-6-14-26-42)70-61(82)53(38(2)74)72-56(77)47(29-17-18-30-62)66-59(80)51(35-43-36-65-46-28-16-15-27-44(43)46)69-58(79)49(33-41-23-11-5-12-24-41)68-57(78)48(32-40-21-9-4-10-22-40)67-55(76)45(63)31-39-19-7-3-8-20-39/h3-16,19-28,36-38,45,47-53,65,73-74H,17-18,29-35,62-63H2,1-2H3,(H2,64,75)(H,66,80)(H,67,76)(H,68,78)(H,69,79)(H,70,82)(H,71,81)(H,72,77)/t37-,38-,45-,47+,48+,49+,50+,51-,52+,53+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMTCBXPQKWFOMG-QWXJMLLVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC6=CC=CC=C6)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCCN)NC(=O)[C@@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@@H](CC6=CC=CC=C6)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C61H75N11O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1122.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-6-amino-N-[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of BIM 23052?
A1: BIM 23052 exerts its effects by selectively binding to somatostatin receptors, particularly the somatostatin receptor subtype 5 (sst5). [ [, ] ] This interaction triggers a cascade of downstream effects, including the inhibition of hormone release and the modulation of various cellular processes.
Q2: How does BIM 23052 compare to other somatostatin analogs in terms of receptor subtype selectivity?
A2: Research indicates that BIM 23052 displays a preferential binding affinity for sst5 compared to other somatostatin receptor subtypes like sst1, sst2, sst3, and sst4. [ [, , ] ] This selectivity makes it a valuable tool for investigating the specific roles of sst5 in various physiological processes.
Q3: What are some of the physiological effects observed upon BIM 23052 administration in animal models?
A3: Studies in rats have demonstrated that intracisternal injection of BIM 23052 stimulates gastric emptying through a mechanism involving vagal cholinergic pathways. [ [, ] ] This effect appears to be independent of medullary thyrotropin-releasing hormone (TRH), suggesting a distinct pathway mediated by sst5 activation.
Q4: Has BIM 23052 shown efficacy in inhibiting hormone release, and if so, which hormones are affected?
A4: Research suggests that BIM 23052 effectively inhibits the release of growth hormone (GH) and prolactin (PRL) in rat pituitary cell cultures. [ [] ] This inhibitory effect is particularly pronounced in the presence of 17β-estradiol (E2), highlighting potential hormonal influences on BIM 23052 activity.
Q5: Have any studies investigated the potential of modifying the BIM 23052 structure to enhance its properties?
A5: Yes, several studies have explored the synthesis and characterization of BIM 23052 analogs containing modifications such as halogenated amino acids and unnatural amino acids. [ [, ] ] These modifications aim to improve aspects like antiproliferative activity, hydrolytic stability, and receptor subtype selectivity.
Q6: What insights have been gained from computational chemistry approaches in studying BIM 23052?
A6: Computational studies, including docking simulations, have been employed to investigate the binding modes of BIM 23052 and its analogs to somatostatin receptors. [ [, ] ] These studies provide valuable information about the structural determinants of ligand-receptor interactions, aiding in the rational design of novel analogs with improved properties.
Q7: Are there any known challenges or limitations associated with the development of BIM 23052 as a therapeutic agent?
A7: While BIM 23052 exhibits promising biological activity, challenges such as hydrolytic stability and potential off-target effects need to be addressed for successful clinical translation. [ [] ] Further research is crucial to optimize its pharmacokinetic properties, improve its stability profile, and minimize potential adverse effects.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




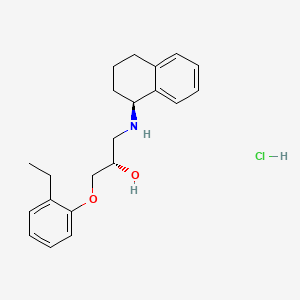
![Bis[amino(methylsulfanyl)methylidene]butanedinitrile](/img/structure/B1663686.png)
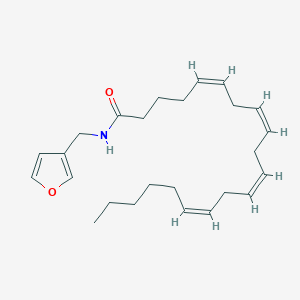
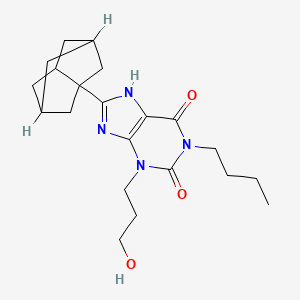
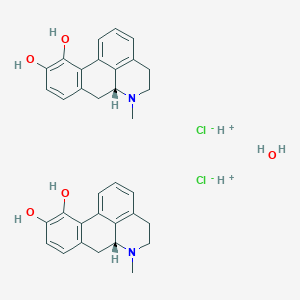
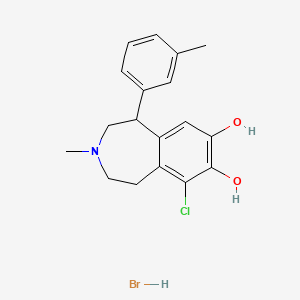
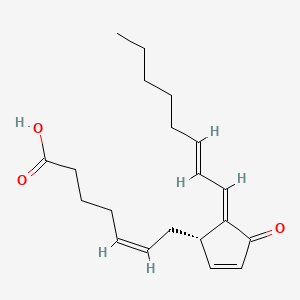
![N-[(Z)-(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]-1,3-benzodioxole-5-carboxamide](/img/structure/B1663698.png)
